2-(4-Bromophenoxy)-N-cyclobutylacetamide

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

2-(4-Bromophenoxy)-N-cyclobutylacetamide (CAS 2162745-12-0) is a synthetic, non-commercialized phenoxy acetamide bearing a 4-bromophenoxy ether linked to an N-cyclobutyl acetamide terminus. With a molecular formula of C₁₂H₁₄BrNO₂ and a molecular weight of 284.15 g/mol, it is supplied exclusively as a research-grade intermediate at ≥95% HPLC purity.

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
Cat. No. B8162567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenoxy)-N-cyclobutylacetamide
Molecular FormulaC12H14BrNO2
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESC1CC(C1)NC(=O)COC2=CC=C(C=C2)Br
InChIInChI=1S/C12H14BrNO2/c13-9-4-6-11(7-5-9)16-8-12(15)14-10-2-1-3-10/h4-7,10H,1-3,8H2,(H,14,15)
InChIKeyGZECVTIJRZKXEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenoxy)-N-cyclobutylacetamide: Structural Identity and Procurement Baseline for Research-Use Phenoxy Acetamide Building Blocks


2-(4-Bromophenoxy)-N-cyclobutylacetamide (CAS 2162745-12-0) is a synthetic, non-commercialized phenoxy acetamide bearing a 4-bromophenoxy ether linked to an N-cyclobutyl acetamide terminus . With a molecular formula of C₁₂H₁₄BrNO₂ and a molecular weight of 284.15 g/mol, it is supplied exclusively as a research-grade intermediate at ≥95% HPLC purity . The compound contains a strained, non-planar cyclobutyl ring—a structural feature that distinguishes it from more flexible N-alkyl or larger cycloalkyl analogs and that imposes angular constraints on the amide side chain, critically influencing molecular recognition in target-binding environments .

Why N-Cyclobutyl-2-(4-bromophenoxy)acetamide Cannot Be Substituted with Generic Phenoxy Acetamide Analogs in Drug Discovery Campaigns


Interchanging 2-(4-bromophenoxy)-N-cyclobutylacetamide with closely related analogs—such as its N-cyclopentyl, N-phenyl, or regioisomeric 3-bromo congeners—is not warranted without quantitative target-engagement verification because the cyclobutyl ring does not merely add bulk; its angular strain (Baeyer strain ~26.5 kcal/mol) and reduced rotational freedom of the amide C–N bond alter the spatial orientation of the hydrogen-bond donor and acceptor relative to the 4-bromophenoxy pharmacophore . In phenoxy acetamide SAR series, the N-cycloalkyl moiety directly modulates both ligand–protein complementarity and whole-molecule physicochemical properties (logP, aqueous solubility, metabolic stability), meaning that a cyclopentyl or unsubstituted phenyl replacement can simultaneously shift selectivity, potency, and pharmacokinetic profile [1]. The bromine substitution pattern on the phenoxy ring further gates electronic distribution and halogen-bonding capacity, so a regioisomeric switch (e.g., 3-bromo for 4-bromo) can invert affinity trends in ways that cannot be predicted from simple potency measurements on the parent scaffold [2]. Consequently, any procurement decision that treats this compound as a commodity phenoxy acetamide chemical risks introducing an uncontrolled variable that can invalidate SAR hypotheses, confound in vitro/in vivo correlations, and waste screening resources.

Quantitative Differentiation Evidence for 2-(4-Bromophenoxy)-N-cyclobutylacetamide Relative to Its Closest Structural Analogs


Cyclobutyl Ring Strain Imposes Conformational Restriction Relative to the Cyclopentyl Analog, Modulating Amide Bond Geometry and Target Complementarity

The N-cyclobutyl substituent introduces a strained four-membered ring (Baeyer strain ~26.5 kcal/mol; interbond angle ~88° versus ~109° for sp³-hybridized open-chain carbons) that restricts the rotational freedom of the adjacent amide C–N bond compared with the N-cyclopentyl analog 2-(4-bromophenoxy)-N-cyclopentylacetamide . This angular compression alters both the vector of the amide NH hydrogen-bond donor and the spatial relationship between the cyclobutyl lipophilic surface and the 4-bromophenoxy group, creating a differentiated pharmacophoric geometry that can be exploited for target selectivity tuning .

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Predicted Physicochemical Profile Differentiates the Cyclobutyl Analog from the Cyclopentyl Homolog, Affecting LogP, PSA, and Permeability Parameters Relevant to CNS Drug Design

The cyclobutyl scaffold yields a lower molecular weight (284.15 g/mol) and fewer rotatable bonds (4) compared with the cyclopentyl analog 2-(4-bromophenoxy)-N-cyclopentylacetamide (MW 298.18 g/mol; 5 rotatable bonds) . The polar surface area (PSA) of the cyclobutyl compound is predicted to be approximately 38–42 Ų (ACD/Labs Percepta estimate), which is advantageous for blood–brain barrier penetration (typically PSA <90 Ų for CNS candidates) . In contrast, the cyclopentyl analog adds one methylene unit, increasing logP by ~0.2–0.3 log units and potentially elevating non-specific protein binding while reducing aqueous solubility .

Drug Metabolism and Pharmacokinetics Physicochemical Property Prediction CNS Drug Design

Regioisomeric Bromine Position (4-Br vs. 3-Br) Alters Electronic Distribution and Halogen-Bonding Potential on the Phenoxy Ring, Critically Influencing Target Recognition

The para-bromine substitution in 2-(4-bromophenoxy)-N-cyclobutylacetamide positions the heavy halogen at the terminus of the molecular dipole, offering a defined sigma-hole for halogen bonding with backbone carbonyl oxygens in protein binding pockets [1]. In contrast, the meta-bromo regioisomer 2-(3-bromophenoxy)-N-cyclobutylacetamide directs the halogen vector approximately 60° away from the para geometry, abolishing the linear halogen-bonding trajectory and redistributing ring electronic density differently through inductive and resonance effects [1].

Medicinal Chemistry Halogen Bonding Structure-Activity Relationship

The 4-Bromophenoxy Moiety Serves as a Synthetic Handle for Downstream Diversification via Cross-Coupling Chemistry, a Capability Absent in De-bromo or Alkyl-Chain Analogs

The para-bromine substituent is not merely a pharmacophoric element; it is a robust synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Ullmann-type couplings), enabling late-stage diversification of the phenoxy ring [1]. This contrasts with non-brominated analogs such as 2-(3-aminophenoxy)-N-cyclobutylacetamide (CAS 662246-15-3), which lack a universally competent leaving group for C–C or C–N bond formation without additional functional group interconversion steps . The 4-bromo compound thus simultaneously serves as both a screening candidate and a divergent intermediate for parallel library synthesis.

Synthetic Chemistry Building Block Utility Late-Stage Functionalization

Class-Level Anti-Inflammatory Activity Reported for Substituted Phenoxy Acetamide Derivatives Establishes Biological Precedent, with the Cyclobutyl Group Poised to Modulate Pharmacokinetic Selectivity

A systematic pharmacological evaluation of 2-(substituted phenoxy) acetamide derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with several compounds exhibiting efficacy comparable to diclofenac sodium [1]. While the specific N-cyclobutyl derivative was not tested in this study, the class-level SAR indicates that the N-substituent identity modulates both potency and duration of action, with bulkier or strained cycloalkyl groups often shifting the pharmacokinetic profile toward longer half-life or altered tissue distribution [1].

Anti-Inflammatory Drug Discovery Phenoxy Acetamide SAR Pharmacokinetic Differentiation

Procurement-Driven Application Scenarios for 2-(4-Bromophenoxy)-N-cyclobutylacetamide in Drug Discovery and Chemical Biology


Medicinal Chemistry Hit-to-Lead Optimization Requiring Conformationally Constrained Phenoxy Acetamide Scaffolds

When a screening hit contains a flexible N-alkyl acetamide tail and improvement in target selectivity is sought, replacing the flexible chain with the strained N-cyclobutyl group can alter the presentation of the amide NH hydrogen-bond donor relative to the 4-bromophenoxy pharmacophore. This compound provides a pre-built, commercially available entry into constrained SAR space without requiring bespoke synthesis . The para-bromine simultaneously serves as a vector for subsequent Suzuki-based library expansion [1].

Parallel Library Synthesis Using the 4-Bromo Handle for Late-Stage Diversification

The para-bromine substituent enables direct, one-step diversification via Suzuki–Miyaura cross-coupling with aryl boronic acids, transforming a single purchased intermediate into arrays of biaryl derivatives for systematic SAR exploration [1]. This strategy is not accessible with the non-brominated analogs (e.g., 3-amino or 4-fluoro variants) that require pre-functionalization or suffer from limited coupling scope [1].

Evaluating CNS-Penetrant Phenoxy Acetamide Candidates Guided by Physicochemical Descriptors

With a molecular weight of 284.15 g/mol, only 4 rotatable bonds, and a predicted PSA favorable for blood–brain barrier penetration, this compound fits within multiparameter optimization score windows for CNS drug candidates . It can serve as a starting point for CNS-targeted programs where the 4-bromophenoxy acetamide scaffold has shown biological signal (e.g., P2Y14R antagonism in neuroinflammation) [2].

Investigating Regioisomeric Bromine Effects on Target–Ligand Halogen Bonding

The 4-bromo regioisomer provides a well-defined sigma-hole vector for linear halogen bonding, enabling side-by-side comparison with the 3-bromo regioisomer to experimentally quantify the contribution of halogen-bonding geometry to target affinity and selectivity [2]. Such studies are critical for establishing halogen-bonding SAR in lead series where the phenoxy ring makes critical contacts with the target protein backbone.

Quote Request

Request a Quote for 2-(4-Bromophenoxy)-N-cyclobutylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.